molecular formula C11H15Br B077549 (5-Bromopentyl)benzene CAS No. 14469-83-1

(5-Bromopentyl)benzene

Cat. No.: B077549
CAS No.: 14469-83-1
M. Wt: 227.14 g/mol
InChI Key: QICUPOFVENZWSC-UHFFFAOYSA-N
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Description

Scientific Research Applications

(5-Bromopentyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“(5-Bromopentyl)benzene” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements for this compound are H302 - H411 . Precautionary statements include P301 + P312 + P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Bromopentyl)benzene can be synthesized through several methods. One common approach involves the bromination of pentylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the pentyl chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the bromination process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (5-Bromopentyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Formation of pentylbenzene derivatives with various functional groups.

    Oxidation: Formation of 5-phenylpentanol or 5-phenylpentanoic acid.

    Reduction: Formation of pentylbenzene.

Mechanism of Action

The mechanism of action of (5-Bromopentyl)benzene primarily involves its reactivity as a brominated organic compound. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The benzene ring provides stability and can engage in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

  • 1-Bromo-4-phenylbutane
  • 1-Bromo-3-phenylpropane
  • 1-Bromo-2-phenylethane

Comparison: (5-Bromopentyl)benzene is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain analogs. The position of the bromine atom on the pentyl chain also affects the compound’s chemical behavior, making it distinct from other brominated benzene derivatives .

Properties

IUPAC Name

5-bromopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICUPOFVENZWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301350
Record name (5-Bromopentyl)benzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14469-83-1
Record name (5-Bromopentyl)benzene
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Record name (5-Bromopentyl)benzene
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Record name 14469-83-1
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Synthesis routes and methods I

Procedure details

Phosphorus tribromide (4.7 ml, 49.8 mmol) was added dropwise to a solution of 5-phenylpentan-1-ol (3 ml, 17.8 mmol) in dioxane (70 ml). The reaction mixture was stirred for 2 hours at room temperature. Another portion of phosphorus tribromide (4.7 m. 49.8 mmol) was added. The reaction mixture was stirred for 16 h at room temprature. It was cooled to 0° C. Water (60 ml) was added dropwise. The reaction mixture was diluted with ethyl acetate (100 ml). The phases were separated. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (50 g), using ethyl acetate/heptane (1:10) as eluent, to give 1.35 g of 1-bromo-5-phenylpentane.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
49.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1.8 g (6.7 mmol) amount of phosphorus tribromide was added to a chloroform solution (20 ml) of 3.3 g (20 mmol) of 5-phenyl-1-pentanol and the resulting solution was heated at reflux for 4 hours. When the reaction was traced by TLC, the starting materials were found to still remain in the reaction mixture, and so 0.2 g of phosphorus tribromide was further added and heated at reflux. Afterwards, the reaction solution was washed with water and dried with anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. Thus, 4.30 g of a crude 5-phenylpentyl bromide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 20 g of 5-phenylpentan-1-ol and 30 ml of 47% hydrobromic acid was refluxed for 6 hours. The reaction mixture was cooled and extracted with n-hexane The extract was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:n-hexane-ethyl acetate=100:1) to give 16.87 g of 1-bromo-5-phenylpentane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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